molecular formula C6H8N2O4S B11723893 methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

Cat. No.: B11723893
M. Wt: 204.21 g/mol
InChI Key: RLIKGOXXFILYJR-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by the presence of a thiadiazine ring, which includes sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate, followed by bromination and nucleophilic substitution with arylboronic acids . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or alkoxides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, the compound binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications associated with diabetes by reducing sorbitol accumulation in tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is unique due to its specific structural configuration and the presence of a carboxylate group, which imparts distinct chemical reactivity and biological activity. Its potential as an aldose reductase inhibitor sets it apart from other thiadiazine derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C6H8N2O4S

Molecular Weight

204.21 g/mol

IUPAC Name

methyl 3-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylate

InChI

InChI=1S/C6H8N2O4S/c1-4-3-5(6(9)12-2)8-13(10,11)7-4/h3,7H,1-2H3

InChI Key

RLIKGOXXFILYJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NS(=O)(=O)N1)C(=O)OC

Origin of Product

United States

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